Pindolol is a synthetic compound classified as a β-adrenoceptor antagonist. [, , , , , , , ] While clinically used for its cardiovascular effects, pindolol's interaction with various receptors makes it a valuable tool in scientific research. [, , , , , , , , , , , , ] This analysis focuses on pindolol's non-clinical applications.
Future Directions
Clarifying the role of pindolol in 5-HT1A receptor modulation: Further research is needed to determine whether pindolol acts as an agonist or antagonist at 5-HT1A receptors in different brain regions and its implications for treating depression and other conditions. [, , , ]
Exploring optimal pindolol dosages: Investigating the optimal dosage of pindolol for specific research applications, especially in neuroimaging studies, is crucial to ensure adequate receptor occupancy and maximize its therapeutic potential.
Compound Description: (±)-4-(2-Hydroxy-3-isopropylaminopropoxy)-indolin-2-one is a metabolite of Pindolol formed through the hydroxylation or oxidation and conjugation of the indole ring.
Relevance: This compound is a phase I metabolite of Pindolol, highlighting a metabolic pathway of Pindolol involving modifications to the indole ring.
5-Hydroxy-pindolol Glucuronide (II)
Compound Description: 5-Hydroxy-pindolol glucuronide is a metabolite of Pindolol formed by hydroxylation at the 5-position of the indole ring followed by conjugation with glucuronic acid.
Relevance: This compound represents another phase II metabolite of Pindolol, further illustrating the significance of indole ring modifications in Pindolol metabolism.
6-Hydroxy-pindolol Glucuronide (III)
Compound Description: 6-Hydroxy-pindolol glucuronide is a Pindolol metabolite arising from hydroxylation at the 6-position of the indole ring and subsequent conjugation with glucuronic acid.
Relevance: Similar to 5-Hydroxy-pindolol glucuronide, this compound showcases an alternative site for hydroxylation on the indole ring during Pindolol metabolism, leading to another glucuronide conjugate.
3-Hydroxy-pindolol Sulphate (V)
Compound Description: 3-Hydroxy-pindolol sulphate is a metabolite of Pindolol formed by hydroxylation at the 3-position of the indole ring followed by sulfation.
Relevance: This metabolite signifies an additional pathway for Pindolol metabolism involving indole ring modification, specifically hydroxylation at the 3-position and conjugation with sulfate.
5-Hydroxy-pindolol Sulphate (VI)
Compound Description: 5-Hydroxy-pindolol Sulphate is a metabolite of Pindolol produced by hydroxylation at the 5-position of the indole ring and subsequent sulfation.
Relevance: Analogous to 3-Hydroxy-pindolol sulphate, this metabolite demonstrates an alternative route for Pindolol metabolism via sulfation following hydroxylation on the indole ring.
Pindolol Side-Chain Glucuronide (Ia and Ib)
Compound Description: Pindolol Side-Chain Glucuronide represents a metabolite where glucuronic acid is conjugated to the side chain of Pindolol. Two isomers, Ia and Ib, are formed.
Relevance: This metabolite signifies a Pindolol metabolic pathway involving direct glucuronidation of the side chain. The presence of two isomers suggests multiple potential conjugation sites within the side chain.
Side-Chain Glucuronide of the Indigotin-like Derivative of Pindolol (VIII)
Compound Description: This metabolite is generated through a multi-step process involving oxidation of the indole ring of Pindolol to form an indigotin-like structure, followed by glucuronidation of the side chain.
Relevance: This compound illustrates a more complex metabolic pathway of Pindolol where both the indole ring and side chain undergo modifications. Formation of the indigotin-like structure indicates significant oxidative metabolism of the parent compound.
Anthranilic Acid Derivative of Pindolol (VII)
Compound Description: This Pindolol metabolite is formed through oxidative ring scission of the indole moiety, resulting in the corresponding anthranilic acid derivative.
Relevance: This metabolite demonstrates a metabolic pathway of Pindolol that involves significant degradation of the indole ring, highlighting the role of oxidative metabolism in Pindolol clearance.
3-(5-Indolyloxy)lactic Acid (IX)
Compound Description: 3-(5-Indolyloxy)lactic acid is a Pindolol metabolite generated through a two-step process: oxidation of the isopropylamine side chain followed by deamination.
Relevance: This metabolite exemplifies a pathway for Pindolol metabolism where the side chain, rather than the indole ring, undergoes significant modification. This pathway emphasizes the role of both oxidative and deaminative processes in Pindolol metabolism.
Atenolol
Compound Description: Atenolol is a selective β1-adrenoceptor antagonist used in the treatment of hypertension. 4, 16, 21
Relevance: Atenolol serves as a comparator to Pindolol in several studies, allowing researchers to differentiate the effects of a selective β1-blocker from the non-selective β-blocker with intrinsic sympathomimetic activity (ISA) profile of Pindolol. 4, 16, 21
Bopindolol
Compound Description: Bopindolol is a long-acting β-adrenoceptor antagonist with mild intrinsic sympathomimetic activity (ISA). It exhibits a longer duration of action compared to other β-blockers, including Pindolol. 6, 8, 12, 19
Relevance: Bopindolol, like Pindolol, is a β-blocker with ISA. Comparing their pharmacological profiles, particularly their durations of action and effects on receptor downregulation, provides insights into the structure-activity relationship of this class of drugs. 6, 8, 12, 19
18-502
Compound Description: 18-502 is an active metabolite of Bopindolol. It exhibits β-adrenoceptor antagonist properties and, similar to Bopindolol, displays slow dissociation kinetics from the β-adrenoceptor, suggesting a non-competitive mode of antagonism.
Relevance: As an active metabolite of Bopindolol, 18-502 contributes to the overall pharmacological effects of the parent drug. Its slow dissociation from the β-adrenoceptor, similar to Bopindolol, provides insights into the long duration of action observed with Bopindolol compared to Pindolol.
Relevance: As an active metabolite of Bopindolol, further research comparing the pharmacological profile of 20-785 with Pindolol may provide additional insights into the structure-activity relationship and the specific contributions of different metabolites to the therapeutic effects of Bopindolol.
Bromo-acetyl-alprenolol-methane (BAAM)
Compound Description: Bromo-acetyl-alprenolol-methane is an irreversible β-adrenoceptor antagonist.
Relevance: BAAM is used as a tool compound to understand the mechanism of β-adrenoceptor downregulation. Its irreversible binding contrasts with the reversible binding of Pindolol and Bopindolol, helping elucidate the distinct actions of these drugs on β-adrenoceptor density.
Cyanopindolol (CYP)
Compound Description: Cyanopindolol is a non-selective β-adrenoceptor antagonist that also binds with high affinity to 5-HT1A and 5-HT1B receptors. 3, 17
Relevance: Similar to Pindolol, Cyanopindolol displays affinity for both β-adrenoceptors and serotonin receptors. Comparing their pharmacological profiles and activities at different receptor subtypes helps unravel the complex interplay between these receptors and their role in mediating the effects of these drugs. 3, 17
Iodocyanopindolol
Compound Description: Iodocyanopindolol is an analogue of Cyanopindolol with a higher affinity for the β3-adrenoceptor.
Relevance: This compound is structurally related to both Cyanopindolol and Pindolol, and its higher affinity for the β3-adrenoceptor makes it a useful tool compound for studying the pharmacological properties of this receptor subtype. Comparing the binding affinities and functional effects of Iodocyanopindolol, Cyanopindolol, and Pindolol at different β-adrenoceptor subtypes helps establish structure-activity relationships and understand the receptor selectivity profiles of these drugs.
Ethylesterpindolol
Compound Description: Ethylesterpindolol is an analogue of Pindolol containing an ethylester group at the indole nitrogen.
Relevance: This compound is a structural modification of Pindolol that may influence its pharmacological properties. Examining the effects of this modification on receptor binding affinity, intrinsic activity, and metabolic stability helps researchers understand the importance of the indole nitrogen substituent in determining the overall pharmacological profile of Pindolol.
Fluvoxamine
Compound Description: Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) commonly prescribed for the treatment of major depressive disorder and obsessive-compulsive disorder.
Relevance: Fluvoxamine's therapeutic effects are believed to be mediated by increasing serotonin levels in the brain. Research suggests that combining Pindolol with Fluvoxamine may enhance and accelerate the antidepressant effects of Fluvoxamine, potentially by influencing serotonin receptor activity.
Metoprolol
Compound Description: Metoprolol is a selective β1-adrenoceptor antagonist mainly used to treat hypertension and other cardiovascular conditions.
Relevance: Metoprolol is another β-blocker used as a comparison to Pindolol in research studies. Unlike Pindolol, Metoprolol is a selective β1-blocker and lacks intrinsic sympathomimetic activity (ISA). This difference in their pharmacological profiles makes it valuable to compare their effects on parameters such as heart rate, blood pressure, and neurotransmitter levels to understand the specific contributions of β1-selectivity and ISA to the overall therapeutic effects of β-blockers.
Nifedipine
Compound Description: Nifedipine is a dihydropyridine calcium channel blocker commonly used to treat hypertension and angina.
Relevance: Nifedipine, unlike Pindolol, exerts its therapeutic effects primarily by blocking calcium channels in vascular smooth muscle, leading to vasodilation and reduced blood pressure. Comparing the efficacy of Nifedipine and Pindolol in treating angina allows researchers to assess the relative benefits of different pharmacological approaches to managing this condition.
Oxprenolol
Compound Description: Oxprenolol is a non-selective β-adrenoceptor antagonist with intrinsic sympathomimetic activity (ISA), similar to Pindolol. It is primarily used to treat hypertension and angina.
Relevance: Oxprenolol shares a similar pharmacological profile with Pindolol as both are non-selective β-blockers with ISA. This makes it valuable to compare their potency, efficacy, and side effect profiles to better understand the specific advantages and disadvantages of each drug within this class.
Relevance: Although no longer widely used clinically, Practolol remains relevant in research settings for comparing the pharmacological profiles of different β-blockers. Its historical use and subsequent withdrawal highlight the importance of carefully evaluating the safety and tolerability of new drugs within this class, even if they share structural or pharmacological similarities with existing agents like Pindolol. 4, 25
Prenalterol
Compound Description: Prenalterol is a selective β1-adrenoceptor agonist used primarily in research settings to investigate the physiological effects of β1-adrenoceptor stimulation.
Relevance: Prenalterol's β1-agonist activity contrasts with the β-blocker profile of Pindolol. Comparing their effects on cardiovascular parameters such as heart rate, blood pressure, and cardiac output helps researchers understand the opposing actions of β-agonists and β-antagonists on the cardiovascular system.
Propranolol
Compound Description: Propranolol is a non-selective β-adrenoceptor antagonist, often considered the prototypical β-blocker. It is used to treat a wide range of cardiovascular conditions. 4, 8, 12, 15, 19, 21, 25
Ro 31-1118
Compound Description: Ro 31-1118 is a β-adrenoceptor partial agonist that exhibits antagonist activity primarily at the β1-adrenoceptor but also displays agonist activity at both β1- and β2-adrenoceptors.
Salbutamol
Compound Description: Salbutamol is a selective β2-adrenoceptor agonist commonly used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). 14, 25
Relevance: Salbutamol's β2-agonist activity contrasts with the β-blocker profile of Pindolol. Comparing their effects on airway resistance, heart rate, and blood pressure helps researchers understand the differential effects of β-agonists and β-antagonists on various organ systems. 14, 25
Sotalol
Compound Description: Sotalol is a non-selective β-adrenoceptor antagonist without intrinsic sympathomimetic activity (ISA). It is used to treat irregular heart rhythms.
Tertatolol
Compound Description: Tertatolol is a β-adrenoceptor antagonist with potential partial agonist activity at certain β-adrenoceptor subtypes. 10, 12
Relevance: Tertatolol's complex pharmacological profile, which may involve both antagonist and partial agonist activity at β-adrenoceptors, makes it an interesting compound for comparison with Pindolol. Studying their effects on receptor regulation, downstream signaling pathways, and cardiovascular parameters helps researchers understand the subtle differences in their mechanisms of action and potential therapeutic applications. 10, 12
Timolol
Compound Description: Timolol is a non-selective β-adrenoceptor antagonist primarily used to treat glaucoma. It lacks intrinsic sympathomimetic activity (ISA). 2, 29
Relevance: Timolol's non-selective β-blocker profile, without ISA, makes it a useful comparator to Pindolol. Comparing their effects on various parameters, including intraocular pressure, heart rate, and blood pressure, allows researchers to understand the specific contributions of ISA to the overall therapeutic profile of Pindolol. 2, 29
Source and Classification
Pindolol is classified as a beta-blocker, specifically a non-selective beta-adrenergic antagonist. It acts on both beta-1 and beta-2 adrenergic receptors, making it useful in managing hypertension, anxiety, and certain types of heart disease. The compound is derived from the indole structure, which is common in various pharmacologically active compounds. Pindolol's chemical name is 1-(indol-4-yloxy)-3-isopropylamino-2-propanol, and its molecular formula is C_16H_22N_2O_2.
Synthesis Analysis
The synthesis of Pindolol has been achieved through various methods. A notable approach involves a chemoenzymatic synthesis using lipases. The key steps include:
Kinetic Resolution: The process begins with the enzymatic kinetic resolution of racemic 2-acetoxy-1-(1H-indol-4-yloxy)-3-chloropropane using lipase from Pseudomonas fluorescens. This step yields enantiomerically enriched halohydrin with high enantiomeric excess (96% ee) for one enantiomer and (97% ee) for the other.
Hydrolysis: The intermediate halohydrin undergoes hydrolysis catalyzed by Candida rugosa, leading to further enrichment of the desired enantiomer.
Final Reaction: The resultant compound reacts with isopropylamine to produce (S)-Pindolol in high yield (97% ee) .
This method showcases the efficiency of biocatalysis in producing optically pure compounds.
Molecular Structure Analysis
Pindolol features a complex molecular structure characterized by an indole ring system connected to a propanolamine moiety. Its structural formula can be represented as follows:
C16H22N2O2
The molecule consists of:
Indole Ring: A bicyclic structure that contributes to its pharmacological properties.
Alkyl Side Chain: An isopropyl group attached to the nitrogen atom enhances its affinity for adrenergic receptors.
Hydroxyl Group: Present on the carbon chain, which plays a role in its solubility and interaction with biological systems.
The crystal structure of (S)-Pindolol has been studied, revealing insights into its packing and intermolecular interactions .
Chemical Reactions Analysis
Pindolol participates in various chemical reactions relevant to its synthesis and application:
Nucleophilic Substitution: The reaction between 4-hydroxyindole and epichlorohydrin forms the initial precursor for Pindolol synthesis.
Amine Reactions: The addition of isopropylamine to the intermediate products leads to the formation of Pindolol.
Salt Formation: Pindolol can form salts with various acids, which may influence its solubility and bioavailability .
These reactions are crucial for both synthetic pathways and understanding how Pindolol interacts within biological systems.
Mechanism of Action
Pindolol exerts its effects primarily through antagonism at beta-adrenergic receptors:
Beta-1 Receptor Blockade: This action decreases heart rate and myocardial contractility, making it effective for treating hypertension and angina.
Beta-2 Receptor Blockade: While this can lead to bronchoconstriction in susceptible individuals, it also contributes to its anxiolytic properties by modulating sympathetic nervous system activity.
The drug's ability to stabilize heart rhythms also makes it beneficial in managing arrhythmias .
Physical and Chemical Properties Analysis
Pindolol exhibits several notable physical and chemical properties:
Molecular Weight: Approximately 274.36 g/mol.
Solubility: Soluble in water and organic solvents like ethanol due to its polar functional groups.
Melting Point: Typically reported around 140–145 °C.
These properties influence its pharmacokinetics, including absorption, distribution, metabolism, and excretion .
Applications
Pindolol has diverse applications in medicine:
Hypertension Management: It effectively lowers blood pressure by reducing cardiac output and inhibiting renin release.
Anxiety Disorders: Used as an adjunct therapy due to its anxiolytic effects.
Cardiac Arrhythmias: Helps stabilize heart rhythms by blocking excessive adrenergic stimulation.
Research continues into new therapeutic uses for Pindolol, including potential roles in treating depression when used alongside selective serotonin reuptake inhibitors .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
P7C3-A20 is a derivative of P7C3 that has proneurogenic and neuroprotective activity. It increases proliferation in the subgranular zone (SGZ) of the adult mouse dentate gyrus in a dose-dependent manner when administered at doses ranging from 0.1 to 10 µM. It also protects U2OS cells from calcium-induced mitochondrial dissolution. In a rat model of traumatic brain injury, P7C3-A20 (10 mg/kg, i.p., twice daily for one week) decreases contusion volume, increases proliferation in the SGZ, and decreases the latency to reach the platform in the Morris water maze to sham surgery control levels. It also prevents or reverses dopaminergic cell death and motor deficits in a 6-OHDA rat model of Parkinson’s disease. More highly active analogue of neuroprotective agent P7C3 , displaying increased activity and an improved toxicity profile compared to P7C3 and demonstrating greater proneurogenic efficacy than a wide spectrum of currently marketed antidepressant drugs P7C3-A20 is an analogue of P7C3, and is a proneurogenic, neuroprotective agent. P7C3-A20 displayed increased activity and an improved toxicity profile compared to P7C3. P7C3-A20 demonstrated greater proneurogenic efficacy than a wide spectrum of currently marketed antidepressant drugs. P7C3-A20 showed neuroprotective properties in rodent models of Parkinson's disease, amyotrophic lateral sclerosis, traumatic brain injury and age-related cognitive decline.
Pro-neurogenic and neuroprotective compound. Blocks apoptosis of newborn neurons of the dentate gyrus. Also protects mature neurons. Enhances neurogenesis and additionally improves cognitive behaviour. Blood-brain barrier permeable. Active in vivo. P7C3 is an orally bioavailable and brain penetrant aminopropyl carbazole that exhibits proneurogenic and neuroprotective activity by preventing apoptosis of newly postmitotic neurons in the subgranular zone of the hippocampal dentate gyrus. At doses of 5 mg/kg and above, it has been shown to promote the survival of neurons in various rodent models of neurodegeneration or nerve injury. While the precise mechanism of action through which these effects are exerted remains uncertain, P7C3 recently has been shown to bind nicotinamide phosphoribosyltransferase, the rate-limiting enzyme involved in the conversion of nicotinamide into NAD. P7C3 is a proneurogenic, neuroprotective agent. P7C3 protects newborn neurons from apoptotic cell death, and promotes neurogenesis in mice and rats in the subgranular zone of the hippocampal dentate gyrus, the site of normal neurogenesis in adult mammals. P7C3 is orally available, nontoxic, stable in mice, rats, and cell culture, and capable of penetrating the blood-brain barrier.
(R)-P7C3-Ome is a hydroxylated analog of the proneurogenic and neuroprotective compound P7C3-A20. A methoxy derivative of parent compound P7C3, an aminopropyl carbazole that exhibits antidepressant and neuroprotective activities P7C3-OMe, also known as (R)-P7C3-OMe, is an analogue of P7C3 and P3C3-A20. P7C3 Attenuates the Scopolamine-Induced Memory Impairments in C57BL/6J Mice.P7C3-A20 promotes neurogenesis and improves cognitive function after ischemic stroke.
PA-082 is a Novel partial agonist of peroxisome proliferator-activated receptor-γ (PPARγ), recruiting PPARγ-coactivator-1α, preventing triglyceride accumulation, and potentiating insulin signaling in vitro.
PA1 2HCl is a photoswitchable epithelial sodium channel (ENaC) blocker. PA1 2HCl enables the optical control of ENaC channels, in particular the δβγ isoform, by switching between blue and green light, or by turning on and off blue light. PA1 2HCl was used to modify functionally δβγENaC in amphibian and mammalian cells.